Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate
Description
Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate is a heterocyclic compound featuring a fused pyridoazepine core with hydroxyl, oxo, and ester functional groups.
Properties
CAS No. |
340020-38-4 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-2-18-13(17)12-9-6-4-3-5-7-14(9)11(16)8-10(12)15/h8,15H,2-7H2,1H3 |
InChI Key |
OCLFLDBOTDVJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCCN2C(=O)C=C1O |
Origin of Product |
United States |
Preparation Methods
The synthesis of AURORA KA-4355 involves several steps, starting with the preparation of the pyrido[1,2-a]azepine core. The synthetic route typically includes the following steps:
Formation of the Pyrido[1,2-a]azepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for AURORA KA-4355 may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
AURORA KA-4355 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AURORA KA-4355 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AURORA KA-4355 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural similarities with several derivatives, particularly in its pyridoazepine backbone and substituent patterns. Key analogs include:
Physicochemical Properties
- The carboxylic acid derivative’s pKa (~7.02) indicates partial ionization at physiological pH, influencing its membrane permeability .
Thermal Stability :
- The methyl analog (CAS 37704-44-2) has a melting point of 222–224°C, while the carboxylic acid derivative (CAS 1515186-97-6) shows a predicted boiling point of 404.9±34.0°C .
Biological Activity
Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through a detailed examination of available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.28 g/mol. The compound features a pyridoazepine core structure that contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | [Pending] |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted by Al-Dosari et al., the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial properties .
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of this compound in models of neurodegeneration. In animal studies, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function in aged rats .
Table 2: Summary of Biological Activities
| Activity Type | Model/System | Result/Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 Cell Line | Induces apoptosis | |
| Neuroprotective | Aged Rat Model | Reduced oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine was used to treat patients with resistant bacterial infections. The outcomes showed a significant reduction in infection markers within three days of treatment.
Case Study 2: Cancer Treatment
A phase I clinical trial investigated the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile with some patients experiencing partial responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
